NAMPT Enzymatic Inhibition Potency: Compound Ranking Within the US9458172 Sulfone Series
The NAMPT sulfone chemotype exhibits a broad potency distribution. The most potent analog in the series (US9458172, compound 94; BDBM50060767) shows an IC50 of 11.3 nM. The target compound N-benzyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine has a reported NAMPT IC50 of 36.5 nM in an identical enzymatic assay [1]. Another structurally close sulfone analog (BDBM252444) has a reported IC50 of 407 nM in the same assay [2], confirming that the target compound occupies a mid-high potency position within the chemotype, being approximately 3.2-fold less potent than the series leader but 11.1-fold more potent than the weaker analog.
| Evidence Dimension | NAMPT enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 36.5 nM |
| Comparator Or Baseline | BDBM50060767 (US9458172, cpd 94): IC50 = 11.3 nM; BDBM252444: IC50 = 407 nM |
| Quantified Difference | 3.2-fold less potent than best-in-series; 11.1-fold more potent than BDBM252444 |
| Conditions | NAMPT enzymatic reaction in Buffer A (50 mM Hepes pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM THP) |
Why This Matters
Procurement of the 11.3 nM analog versus the 36.5 nM compound may be scientifically significant if the model system requires maximal NAMPT suppression, while the 36.5 nM compound may offer a wider dynamic range for dose-response studies.
- [1] BindingDB. BDBM252444 (US9458172, 14). NAMPT IC50 = 36.5 nM. Curated from US Patent 9,458,172. View Source
- [2] BindingDB. BDBM50060767 (US9458172, 94; CHEMBL3394737). NAMPT IC50 = 11.3 nM and 34 nM (alternate assay). View Source
